molecular formula C4H8N4S B3048624 5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol CAS No. 17697-93-7

5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol

Cat. No. B3048624
CAS RN: 17697-93-7
M. Wt: 144.2 g/mol
InChI Key: TUBVLGUNZZJXER-UHFFFAOYSA-N
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Description

“5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . It contains a five-membered ring with three nitrogen atoms and a sulfur atom. The compound is known for its strong chemical activity and low toxicity .


Synthesis Analysis

The synthesis of “5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol” and its derivatives often involves the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . The reaction between triazole and arylidene malononitriles in DMF can afford Schiff base compounds .


Molecular Structure Analysis

The molecular structure of “5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol” is characterized by a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl . The molecule is polar but with a C=S double bond .


Chemical Reactions Analysis

The chemical reactions involving “5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol” are diverse. For instance, it can undergo regioselective S-alkylation to form a series of S-substituted derivatives . It can also react with acetophenone derivatives to synthesize a new series of compounds .

Future Directions

The future directions in the research of “5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol” and its derivatives could involve the design and development of novel pyrazoles and triazoles, hoping to obtain these compounds with enhanced biological activity . The discovery of potent kinase inhibitors with tunable selectivity and specificity has gained significant impetus in the last few decades .

properties

IUPAC Name

3-amino-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4S/c1-2-8-3(5)6-7-4(8)9/h2H2,1H3,(H2,5,6)(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBVLGUNZZJXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428330
Record name 5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

17697-93-7
Record name 5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-ethyl-4H-1,2,4-triazole-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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